methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride
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Overview
Description
Methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride is a chemical compound with a complex structure that includes a pyrrolo[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride typically involves the formation of the pyrrolo[3,4-c]pyrazole core followed by the introduction of the carboxylate and hydrochloride groups. The synthetic route may include steps such as cyclization, esterification, and salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride: This compound shares a similar core structure but differs in its functional groups and properties.
Pyrrolo[3,4-c]pyrazole derivatives: Various derivatives of the pyrrolo[3,4-c]pyrazole core have been synthesized and studied for their unique properties and applications.
Uniqueness
Methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride is unique due to its specific functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C7H10ClN3O2 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6-4-2-8-3-5(4)9-10-6;/h8H,2-3H2,1H3,(H,9,10);1H |
InChI Key |
OKBRAJWRXKJXEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=C1CNC2.Cl |
Origin of Product |
United States |
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